molecular formula C7H6N2S B146337 2-thiophen-2-yl-1H-imidazole CAS No. 136103-77-0

2-thiophen-2-yl-1H-imidazole

Cat. No.: B146337
CAS No.: 136103-77-0
M. Wt: 150.2 g/mol
InChI Key: UZLSJAUHCCPJMC-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound that features both a thiophene ring and an imidazole ring These structures are known for their significant roles in various chemical and biological processes

Scientific Research Applications

2-Thiophen-2-yl-1H-imidazole has a wide range of applications in scientific research:

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-2-yl-1H-imidazole typically involves the cyclization of α-thienyl nitrones in an alkaline medium. The α-thienyl nitrones are obtained by reacting N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol . This method ensures the chemoselective formation of the desired imidazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for yield and purity. The use of catalytic systems and continuous flow reactors may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-2-yl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, and various substituted thiophene derivatives.

Comparison with Similar Compounds

    Imidazole: A simpler analog with a wide range of biological activities and applications in medicinal chemistry.

    Thiophene: Known for its role in organic electronics and materials science.

    Benzimidazole: Exhibits significant biological activities and is used in various pharmaceutical applications.

Uniqueness: 2-Thiophen-2-yl-1H-imidazole is unique due to the combination of the thiophene and imidazole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its versatility in chemical synthesis and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-thiophen-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSJAUHCCPJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401615
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136103-77-0
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dihedral angles reported for (S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole?

A1: The dihedral angles between the central imidazole ring and the attached thienyl and phenyl substituents [] provide insights into the molecule's three-dimensional conformation. This information is crucial for understanding its potential interactions with other molecules, such as biological targets, and can inform further studies on structure-activity relationships.

Q2: What is ring-flip disorder, and why is it relevant in this study?

A2: Ring-flip disorder, observed in the thienyl ring of the compound [], refers to the dynamic flipping of the ring between two different conformations. Understanding the occupancy ratio of these conformations can be essential when considering the molecule's interactions and overall stability in different environments.

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